1-[(3-methylbenzyl)sulfonyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-11-5-4-6-12(9-11)10-16(14,15)13-7-2-3-8-13/h4-6,9H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKFELOZMKSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-methylbenzyl)sulfonyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine ring in the presence of a base.
Attachment of the 3-Methylbenzyl Moiety: The final step involves the alkylation of the sulfonylated pyrrolidine with 3-methylbenzyl halide under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(3-methylbenzyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidines .
Scientific Research Applications
Medicinal Chemistry Applications
TRP Channel Modulation
One significant application of 1-[(3-methylbenzyl)sulfonyl]pyrrolidine is its use as a precursor in the synthesis of compounds that act as antagonists to Transient Receptor Potential (TRP) channels. These channels play crucial roles in various physiological processes and are implicated in conditions such as chronic pain and asthma. The compound serves as a starting material for synthesizing TRP channel antagonists, which have therapeutic potential in treating these ailments .
Pharmacological Studies
Research indicates that derivatives of pyrrolidine compounds exhibit activity against TRPA1 channels, which are involved in pain sensation and inflammatory responses. The sulfonamide group present in this compound enhances the solubility and bioavailability of the resulting pharmacological agents .
Organic Synthesis
Building Block for Chiral Catalysts
this compound is utilized in the synthesis of chiral organocatalysts. The unique structural features of pyrrolidine allow it to facilitate enantioselective transformations, making it valuable in asymmetric synthesis. Recent advances have shown that pyrrolidine derivatives can catalyze various reactions with high enantioselectivity, thus expanding their utility in synthetic organic chemistry .
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis methodologies, particularly in the formation of chiral amines and other nitrogen-containing compounds. Its ability to function as a chiral auxiliary or catalyst enhances the efficiency and selectivity of these reactions, which are vital for producing pharmaceuticals with specific stereochemistry .
Case Study 1: TRP Channel Antagonists
A patent describes methods for preparing 1-arylsulfonyl-pyrrolidine derivatives that act as TRP channel antagonists. These compounds demonstrated efficacy in preclinical models for pain management and respiratory diseases, highlighting the therapeutic potential of sulfonyl-pyrrolidine derivatives .
Case Study 2: Asymmetric Catalysis
Recent studies have demonstrated the use of this compound as a catalyst in Michael addition reactions. In these studies, the compound facilitated the formation of chiral products with high yields and enantiomeric excess, showcasing its effectiveness as a chiral catalyst .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | TRP Channel Antagonist Precursor | Effective in managing pain and asthma |
| Organic Synthesis | Chiral Catalyst | High enantioselectivity in reactions |
| Asymmetric Synthesis | Building Block | Enhanced yields and stereoselectivity |
Mechanism of Action
The mechanism of action of 1-[(3-methylbenzyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The pyrrolidine ring enhances the binding affinity and selectivity of the compound for its targets, contributing to its biological effects .
Comparison with Similar Compounds
1-[(3-methylbenzyl)sulfonyl]pyrrolidine can be compared with other sulfonylated pyrrolidines and benzyl-substituted pyrrolidines:
Sulfonylated Pyrrolidines: Compounds like 1-(phenylsulfonyl)pyrrolidine share similar sulfonyl groups but differ in the aromatic substitution, affecting their reactivity and biological activity.
Benzyl-Substituted Pyrrolidines: Compounds such as 1-(benzyl)pyrrolidine have similar benzyl groups but lack the sulfonyl functionality, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined sulfonyl and 3-methylbenzyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(3-methylbenzyl)sulfonyl]pyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via sulfonylation of pyrrolidine using 3-methylbenzylsulfonyl chloride under basic conditions. Key steps include:
Nucleophilic substitution : Pyrrolidine reacts with the sulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) as solvent.
Base selection : Triethylamine or potassium carbonate is used to neutralize HCl byproducts.
Purification : Extraction with ethyl acetate and column chromatography.
Optimization strategies include:
-
Temperature control : Heating (e.g., 50–60°C) improves reaction kinetics.
-
Solvent choice : Polar aprotic solvents (DMF) enhance solubility of intermediates.
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Catalyst use : Microwave-assisted synthesis reduces reaction time (e.g., from 20 hours to 2 hours) .
Synthetic Method Solvent Base Yield Reference Conventional heating DCM Triethylamine ~85% Microwave-assisted DMF K₂CO₃ ~93%
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- 1H NMR : Expect signals for pyrrolidine protons (δ 3.30–3.33 ppm, multiplet) and aromatic protons (δ 7.20–7.50 ppm).
- 13C NMR : Sulfonyl carbon appears at ~115 ppm; pyrrolidine carbons at 45–50 ppm.
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).
- Mass Spectrometry : Molecular ion peak at m/z 283.4 (M+H⁺) .
Q. What are the key physicochemical properties of this compound, and how do they influence its research applications?
- Methodological Answer :
-
Molecular weight : 283.4 g/mol (calculated).
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Solubility : Soluble in DMSO (>10 mg/mL) and ethanol, but insoluble in water.
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Stability : Stable at room temperature for 6 months if stored in anhydrous conditions.
These properties dictate its use in in vitro assays (e.g., solubility in cell culture media) and storage protocols .Property Value Impact on Research Solubility in DMSO >10 mg/mL Suitable for stock solutions Melting Point 120–122°C (predicted) Indicates crystalline purity
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up for preclinical studies?
- Methodological Answer :
- Scale-up challenges : Exothermic reactions require controlled addition of sulfonyl chloride to prevent side reactions.
- Catalyst screening : Test alternative bases (e.g., DBU) to improve reaction efficiency.
- Workflow integration : Use continuous-flow reactors for consistent mixing and temperature control.
Example: A scaled-up version of ’s method achieved 89% yield by replacing DMF with toluene to simplify purification .
Q. What strategies are recommended for resolving contradictions in reported biological activities of sulfonylated pyrrolidine derivatives?
- Methodological Answer :
- Assay standardization : Re-test the compound under uniform conditions (e.g., 10 µM concentration in HEK293 cells).
- Structural analogs : Compare with trifluoromethyl-substituted analogs (e.g., ’s compound) to isolate substituent effects.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to 3-methylbenzyl vs. naphthalene sulfonyl groups .
Q. What methodological approaches are employed to study the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl or pyrrolidine positions.
Biological testing : Screen against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays.
QSAR modeling : Correlate logP, polar surface area, and steric parameters with IC₅₀ values.
Example: ’s pyrrolidine carboxylate derivatives showed enhanced activity with electron-withdrawing groups .
| Derivative | Substituent | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent compound | 3-methylbenzyl | 250 | |
| Trifluoromethyl analog | CF₃ at benzyl | 180 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
